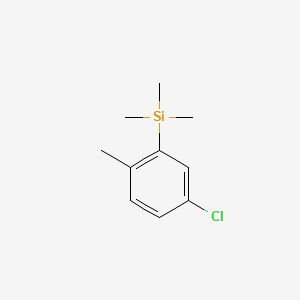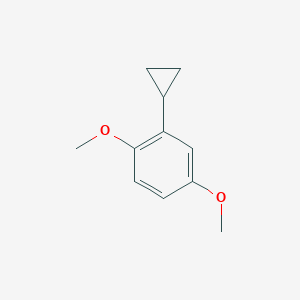
4-Isothiocyanato-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiocyanato-2-methylpyridine is a chemical compound with the molecular formula C7H6N2S and a molecular weight of 150.201. It is a derivative of pyridine, featuring an isothiocyanate group attached to the fourth carbon and a methyl group attached to the second carbon of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Isothiocyanato-2-methylpyridine can be synthesized through several methods, including the reaction of 2-methylpyridine with thiocyanate salts under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the isothiocyanate group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced reactors and purification techniques to obtain the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isothiocyanato-2-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can substitute the isothiocyanate group.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of 2-methylpyridine derivatives.
Substitution: Generation of various substituted pyridine compounds.
Aplicaciones Científicas De Investigación
4-Isothiocyanato-2-methylpyridine is widely used in scientific research due to its versatile chemical properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.
Industry: In the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 4-Isothiocyanato-2-methylpyridine exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas, which are known to have biological activity. The compound may also interact with enzymes and receptors, influencing various biochemical processes.
Comparación Con Compuestos Similares
Phenyl isothiocyanate
Benzyl isothiocyanate
2-Isothiocyanato-4-methylpyridine
Propiedades
Fórmula molecular |
C7H6N2S |
|---|---|
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
4-isothiocyanato-2-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-4-7(9-5-10)2-3-8-6/h2-4H,1H3 |
Clave InChI |
LZPWNIZCCGXPFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


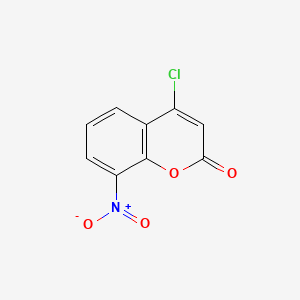
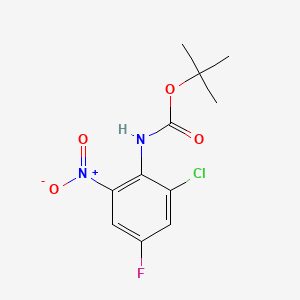
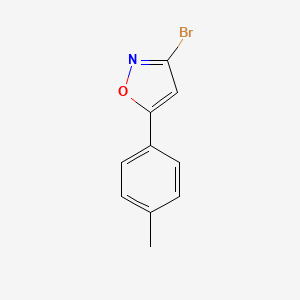
![3-Amino-5-[4-(tert-butyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336655.png)
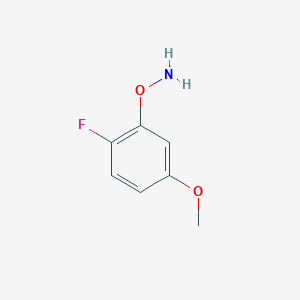

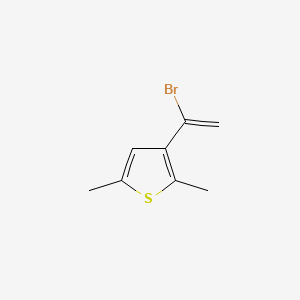
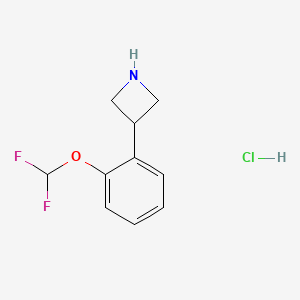
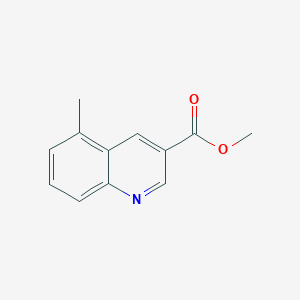

![5-Bromo-2-methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B15336697.png)
